N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound with the molecular formula C22H26N4O5S and a molecular weight of 458.5 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include those with comparable molecular structures or functional groups. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct from other compounds. This uniqueness can be attributed to its particular molecular configuration and the presence of specific functional groups .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C22H26N4O5S |
---|---|
Molecular Weight |
458.5g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C22H26N4O5S/c1-5-31-19-13-11-17(12-14-19)25(32(4,29)30)15-20(27)23-21-16(2)24(3)26(22(21)28)18-9-7-6-8-10-18/h6-14H,5,15H2,1-4H3,(H,23,27) |
InChI Key |
KJOAMJGQNLPUPY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)S(=O)(=O)C |
Origin of Product |
United States |
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